

# Spectroscopic Profile of Vinyl 4-Methoxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethenyl 4-methoxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for vinyl 4-methoxybenzoate, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for vinyl 4-methoxybenzoate. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

### <sup>1</sup>H NMR (Proton NMR) Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for Vinyl 4-Methoxybenzoate

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to -COO)	~8.0	Doublet	~8.0
Ar-H (ortho to -OCH <sub>3</sub> )	~7.0	Doublet	~8.0
=CH-O-	~7.3	Doublet of Doublets	~14.0, ~6.0
=CH <sub>2</sub> (trans)	~4.9	Doublet of Doublets	~14.0, ~1.5
=CH <sub>2</sub> (cis)	~4.6	Doublet of Doublets	~6.0, ~1.5
-OCH <sub>3</sub>	~3.9	Singlet	N/A

## <sup>13</sup>C NMR (Carbon NMR) Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Vinyl 4-Methoxybenzoate

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=O (Ester)	~165
Ar-C (ipso, -COO)	~122
Ar-C (ortho to -COO)	~132
Ar-C (ortho to -OCH <sub>3</sub> )	~114
Ar-C (ipso, -OCH <sub>3</sub> )	~164
=CH-O-	~141
=CH <sub>2</sub>	~98
-OCH <sub>3</sub>	~56

## IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Vinyl 4-Methoxybenzoate

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	~1730-1715	Strong
C=C Stretch (Aromatic)	~1600, ~1510	Medium
C=C Stretch (Vinyl)	~1645	Medium
C-O Stretch (Ester)	~1250, ~1100	Strong
=C-H Bending (Vinyl)	~990, ~910	Strong
Ar-H Bending	~840	Strong
C-H Stretch (Aromatic)	~3100-3000	Medium
C-H Stretch (Vinyl)	~3100-3000	Medium
C-H Stretch (Methyl)	~2950-2850	Medium

## MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for Vinyl 4-Methoxybenzoate

m/z	Ion
178	[M] <sup>+</sup> (Molecular Ion)
135	[M - CH <sub>2</sub> =CHO] <sup>+</sup>
107	[M - COOCH=CH <sub>2</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of vinyl 4-methoxybenzoate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

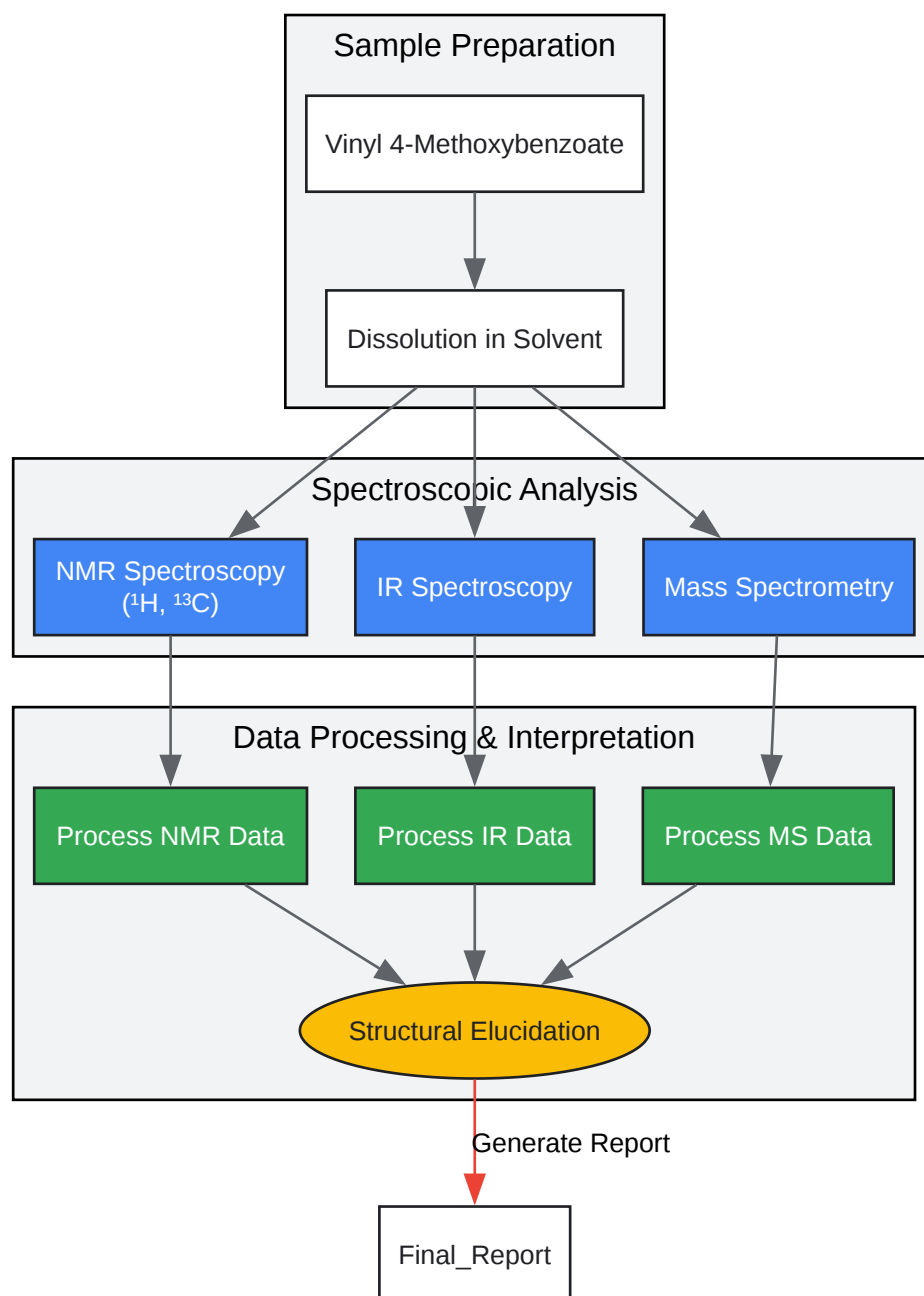
The IR spectrum of vinyl 4-methoxybenzoate can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like vinyl 4-methoxybenzoate.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Vinyl 4-Methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15483717#spectroscopic-data-of-vinyl-4-methoxybenzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b15483717#spectroscopic-data-of-vinyl-4-methoxybenzoate-nmr-ir-ms)

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